2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide
Overview
Description
Physical And Chemical Properties Analysis
With the exception of formamide (HCONH2), which is a liquid, all simple amides are solids . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms . Like the esters, solutions of amides in water usually are neutral—neither acidic nor basic .Scientific Research Applications
Chemical Synthesis and Optimization
Research on chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor for antimalarial drugs, highlights the process optimization and mechanism involved in the synthesis. This work, employing immobilized lipase as a catalyst, explores the efficacy of various acyl donors and the impact of reaction parameters, offering insights into chemoselective synthesis techniques that could be applicable for the synthesis of 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide (Deepali B Magadum & G. Yadav, 2018).
Structural Analysis and Molecular Design
The crystal structure analysis of N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide demonstrates the significance of molecular geometry, hydrogen bonding, and intermolecular interactions in determining the stability and reactivity of chemical compounds. This research can inform the design and synthesis of related compounds, such as 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide, for various applications (R. Davis & P. Healy, 2010).
Environmental Chemistry and Degradation
The study on the aqueous chlorination of atenolol, producing chlorinated products including 2-(4-hydroxyphenyl) acetamide, provides critical data on the environmental fate and degradation pathways of similar chemical structures. Understanding these mechanisms is vital for assessing the environmental impact of chemical compounds, including 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide and its derivatives (M. DellaGreca et al., 2009).
Antimicrobial Activity
Research into the synthesis of novel thiazolidinone and acetidinone derivatives, including their antimicrobial activity, underscores the potential of 2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide derivatives in developing new antimicrobial agents. This investigation into the antimicrobial properties of structurally related compounds paves the way for further exploration of their use in medical and pharmaceutical applications (B. Mistry, K. R. Desai & Sanket M. Intwala, 2009).
properties
IUPAC Name |
2-[3-(5-chloro-2-hydroxyphenyl)propylamino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c12-9-3-4-10(15)8(6-9)2-1-5-14-7-11(13)16/h3-4,6,14-15H,1-2,5,7H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUUIZKLTDHREU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCNCC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(5-Chloro-2-hydroxyphenyl)propyl)amino)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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